4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a sulfonamide derivative. This compound features a bromine atom and an ethoxy group attached to a phenyl ring, which contributes to its unique properties and biological activity.
The compound can be synthesized through various chemical processes, often involving the reaction of 4-bromoaniline with benzenesulfonyl chloride in the presence of bases. The synthesis methods can vary, leading to different yields and purities depending on the conditions used.
4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide is classified under sulfonamides, which are a group of compounds containing a sulfonamide functional group. Sulfonamides are widely recognized for their antibacterial properties and are utilized in various pharmaceutical applications.
The synthesis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide typically involves the following steps:
For instance, one method described in literature involves adjusting the pH of the reaction mixture to around 10 using sodium carbonate, followed by adding concentrated hydrochloric acid to precipitate the product after completion of the reaction. The yield reported for this method is approximately 87% .
The molecular formula of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is . The structure consists of:
The compound exhibits characteristic peaks in its infrared (IR) spectrum, indicating functional groups present:
Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of these groups, with specific chemical shifts corresponding to protons on the aromatic rings and the sulfonamide nitrogen .
4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide can participate in various chemical reactions typical for sulfonamides, including:
In practice, when treated with alkyl halides in DMF, this compound can yield various alkylated derivatives . These derivatives may exhibit enhanced biological activities compared to the parent compound.
The mechanism of action for compounds like 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide often involves inhibition of specific enzymes or receptors in biological systems. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Studies indicate that modifications on the phenyl rings can significantly influence binding affinity and selectivity towards target enzymes . Molecular docking studies have been employed to elucidate these interactions further.
4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide has several potential applications:
The versatility and functional groups present in this compound make it an attractive candidate for further research and development in pharmaceutical applications.
Sulfonamides represent one of medicinal chemistry’s most impactful discoveries, originating with Gerhard Domagk’s 1935 Nobel Prize-winning work on Prontosil®. This first antibacterial sulfonamide revolutionized infectious disease treatment by inhibiting bacterial folate synthesis. The pharmacophore’s versatility soon extended beyond antibacterials, with subsequent modifications demonstrating efficacy across therapeutic areas. By the mid-20th century, N-substituted benzenesulfonamides emerged as carbonic anhydrase inhibitors (CAIs), enabling treatments for glaucoma (acetazolamide), epilepsy (zonisamide), and edema. The structural simplicity of the benzenesulfonamide core—featuring a sulfonamide group (-SO₂NH-) attached to an aromatic ring—facilitates predictable chemical modifications, allowing precise tuning of electronic properties, steric bulk, and binding affinity. This adaptability underpins the pharmacophore’s enduring pharmaceutical relevance, with modern derivatives targeting enzymatic pathways in cancer, inflammation, and metabolic disorders through selective inhibition mechanisms [3] [5].
The structural progression of N-substituted benzenesulfonamides demonstrates targeted molecular optimization for enhanced biological activity. Early derivatives featured simple N-alkyl or N-aryl groups, but increased target complexity necessitated strategic functionalization:
Table 1: Structural Diversity in Brominated N-Substituted Benzenesulfonamide Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide | C₁₄H₁₄BrNO₃S | 356.23 | 4-Br (sulfonyl ring); 4-OC₂H₅ (N-aryl) |
4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide | C₁₃H₁₂BrNO₃S | 342.21 | 4-Br; 4-OCH₃ |
4-Bromo-N-(4-ethylphenyl)-2-fluoro-benzenesulfonamide | C₁₄H₁₃BrFNO₂S | 358.23 | 4-Br, 2-F; 4-C₂H₅ |
4-Bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide | C₁₄H₁₄BrNO₃S | 356.24 | 4-Br; 2,6-CH₃, 4-OH |
The strategic incorporation of bromine and ethoxy groups into 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (C₁₄H₁₄BrNO₃S; MW 356.23) addresses specific pharmacodynamic and pharmacokinetic challenges:
Bromine as a Halogen Bond Donor: The para-bromine on the benzenesulfonyl ring acts as a halogen bond donor, forming favorable interactions with carbonyl oxygens or electron-rich residues (e.g., histidine, glutamate) in enzyme binding pockets. This 3–5 kcal/mol interaction enhances binding affinity—particularly for zinc metalloenzymes like carbonic anhydrases—without excessive steric bulk that larger halogens (iodine) might introduce [1] [2]. Bromine’s moderate size also maintains optimal logP (calculated ~3.8), balancing membrane permeability and aqueous solubility.
Ethoxy Group for Balanced Lipophilicity: The 4-ethoxy substituent (-OC₂H₅) on the N-aryl ring provides nuanced hydrophobicity relative to smaller alkoxy groups. Ethoxy’s logP contribution (~0.6 higher than methoxy) enhances passive diffusion across biological membranes, while its ether oxygen retains hydrogen-bond acceptor capability. This dual functionality improves oral bioavailability and central nervous system (CNS) penetration compared to polar groups (e.g., hydroxy) or highly nonpolar chains (e.g., ethyl). In the 4-hydroxy-2,6-dimethyl analog (EVT-3722780), replacing ethoxy with hydroxy significantly reduces logP by ~1.2 units, potentially limiting CNS activity [5] [7].
Synergistic Effects on Molecular Properties: Bromine’s electron-withdrawing nature (-I effect) increases the sulfonamide NH’s acidity (lower pKa), strengthening its interaction with zinc-containing active sites. Concurrently, the ethoxy group’s electron-donating character (+R effect) fine-tunes the N-aryl ring’s electron density, optimizing π-stacking with aromatic residues. This synergy is evidenced in the compound’s molecular weight (356.23 g/mol) and polar surface area (~75 Ų), which reside within optimal ranges for drug-likeness per Lipinski’s and Veber’s rules [1] [2] [5].
Table 2: Calculated Molecular Properties of 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 356.23 g/mol | Near optimal range (<500 g/mol) for oral bioavailability |
logP (Estimated) | ~3.8 | Balances lipophilicity (membrane penetration) and solubility |
Hydrogen Bond Donors | 1 (sulfonamide -NH) | Facilitates target binding; limits excessive polarity |
Hydrogen Bond Acceptors | 5 (SO₂, O, Br, -O-) | Supports solubility and ligand-target interactions |
Polar Surface Area | ~75 Ų | Favors cellular permeability and absorption |
Halogen Bond Donor | Yes (Br) | Enhances binding affinity and selectivity |
This targeted functionalization exemplifies rational drug design, leveraging bromine and ethoxy groups to refine steric, electronic, and pharmacokinetic profiles for potential therapeutic applications in enzyme inhibition.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8